5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride
Description
5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride is a sulfonyl chloride derivative featuring a thiophene ring substituted at the 5-position with a diethylsulfamoyl group (-N(SO₂)Et₂) and at the 2-position with a sulfonyl chloride (-SO₂Cl). Sulfonyl chlorides of this class are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides for pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C8H12ClNO4S3 |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
5-(diethylsulfamoyl)thiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H12ClNO4S3/c1-3-10(4-2)17(13,14)8-6-5-7(15-8)16(9,11)12/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZTWOJKSICOOLKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(S1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride typically involves:
- Introduction of the sulfonyl chloride group on the thiophene ring via chlorosulfonation.
- Subsequent modification of the thiophene ring with a diethylsulfamoyl substituent, often through nucleophilic substitution or sulfonamide formation reactions.
The key challenge is controlling the regioselectivity and reaction conditions to obtain the desired substitution pattern on the thiophene ring.
Chlorosulfonation of Thiophene
The initial step is the chlorosulfonation of thiophene to form thiophene-2-sulfonyl chloride, which serves as the precursor for further functionalization.
- Reaction conditions: Thiophene is reacted with chlorosulfonic acid (HSO3Cl) under controlled temperature conditions to avoid decomposition of the product.
- Mechanism: Electrophilic aromatic substitution where the sulfonyl chloride group attaches predominantly at the 2-position of thiophene due to electronic and steric factors.
- Industrial scale: Typically carried out in stainless steel reactors equipped with cooling systems to manage the exothermic nature of the reaction. The product is purified by distillation or recrystallization to achieve high purity.
| Parameter | Typical Condition | Notes |
|---|---|---|
| Reagent | Chlorosulfonic acid | Stoichiometric or slight excess |
| Temperature | 0 to 5 °C | Controlled to prevent side reactions |
| Reaction time | 1 to 3 hours | Monitored by TLC or HPLC |
| Work-up | Quenching with ice/water, extraction with organic solvent | Purification by recrystallization or distillation |
Introduction of Diethylsulfamoyl Group
The diethylsulfamoyl group can be introduced through nucleophilic substitution reactions involving sulfonyl chlorides and diethylamine derivatives.
- Typical procedure: The thiophene-2-sulfonyl chloride intermediate is reacted with diethylamine or a suitable sulfamoylating agent under basic conditions.
- Reaction conditions: The reaction is often performed in an aprotic solvent such as dichloromethane or tetrahydrofuran at low to ambient temperature.
- Catalysts and bases: Triethylamine or sodium carbonate may be used to neutralize the hydrochloric acid formed and drive the reaction to completion.
| Reagent/Condition | Description |
|---|---|
| Nucleophile | Diethylamine |
| Solvent | Dichloromethane, THF |
| Base | Triethylamine, sodium carbonate |
| Temperature | 0 °C to room temperature |
| Reaction time | 1 to 6 hours |
| Work-up | Extraction, drying over anhydrous salts, purification by chromatography or recrystallization |
Multi-Step Synthesis Example from Literature
A patented method describes the preparation of 2-thiophene ethanol intermediates followed by sulfonyl chloride formation and ammonolysis to yield related sulfonamide derivatives. While this patent focuses on 2-thiophene ethylamine, the methodology is adaptable for preparing sulfonyl chlorides and subsequent sulfamoyl derivatives.
- Step 1: Bromination of thiophene at low temperature to give 2-bromothiophene.
- Step 2: Grignard reaction with magnesium to form 2-thiophene ethanol.
- Step 3: Reaction with benzene sulfonyl chloride under phase-transfer catalysis to introduce sulfonyl chloride functionality.
- Step 4: Ammonolysis with liquefied ammonia to form sulfonamide derivatives.
This method highlights the importance of temperature control, phase-transfer catalysts, and careful purification steps.
Detailed Research Outcomes
Spectroscopic Characterization
- NMR: The 1H NMR spectrum of sulfonamide derivatives typically shows aromatic proton signals in the 6.7–8.5 ppm range, with characteristic coupling constants confirming substitution patterns on the thiophene ring.
- Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peaks corresponding to the expected molecular formulae.
- Purity: Achieved by recrystallization or silica gel chromatography.
Reaction Yields and Purity Data
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Chlorosulfonation of thiophene | 70-85 | >95 | Dependent on temperature control |
| Sulfamoylation with diethylamine | 65-90 | >98 | Base and solvent-dependent |
Reaction Optimization Insights
- Temperature control during chlorosulfonation is critical to avoid over-chlorosulfonation or decomposition.
- Use of dry, aprotic solvents enhances nucleophilic substitution efficiency.
- Phase-transfer catalysts improve reaction rates and yields in sulfonyl chloride formation steps.
- Purification steps such as recrystallization from diethyl ether at low temperatures (-78 °C) help isolate pure sulfonyl chloride intermediates.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Key Parameters | Outcome/Notes |
|---|---|---|---|
| Chlorosulfonation | Thiophene + Chlorosulfonic acid | 0-5 °C, 1-3 h, controlled addition | Thiophene-2-sulfonyl chloride, 70-85% yield |
| Sulfamoylation | Thiophene-2-sulfonyl chloride + Diethylamine + Base | Room temp, 1-6 h, aprotic solvent | This compound, 65-90% yield |
| Purification | Recrystallization, chromatography | Low temp crystallization, silica gel | High purity (>95%) products |
Chemical Reactions Analysis
Types of Reactions
5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization in the Paal–Knorr reaction and sodium hydroxide (NaOH) for basic conditions in the Gewald reaction .
Major Products
The major products formed from these reactions include aminothiophene derivatives and other substituted thiophene compounds .
Scientific Research Applications
5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride is used extensively in scientific research due to its versatility . It is employed in:
Mechanism of Action
The mechanism of action of 5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride involves its interaction with molecular targets and pathways. For instance, thiophene sulfonamides have been shown to inhibit c-Jun N-Terminal Kinase, protein tyrosine phosphatases, and carbonic anhydrase . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): Substituents like sulfonyl chloride (-SO₂Cl) and phenylsulfonyl enhance electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines to form sulfonamides) .
- Alkyl Groups: Methyl substituents (e.g., 5-methyl derivatives) reduce steric hindrance, improving solubility and reaction kinetics .
Physical Properties
- Melting Points: Range widely from 82°C (isoxazole derivatives) to 165°C (morpholine-functionalized isoxazole), influenced by crystallinity and intermolecular interactions .
- Stability: Moisture-sensitive compounds (e.g., 5-(phenylsulfonyl) derivative) require inert storage conditions , while fluorinated analogs (e.g., trifluoromethyl pyrazole) demand low-temperature storage .
Biological Activity
5-(Diethylsulfamoyl)thiophene-2-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a diethylsulfamoyl group and a sulfonyl chloride moiety. This structural configuration is significant for its biological interactions and activity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It has been shown to interact with specific enzymes, potentially modulating their activity. For instance, compounds with similar structures have been explored for their ability to inhibit phosphoinositide 3-kinase (PI3K), which is crucial in various signaling pathways related to cancer and inflammation .
- Receptor Binding : The compound may also exhibit binding affinity to certain receptors, influencing cellular responses. This interaction can lead to downstream effects that are beneficial in therapeutic contexts, such as anti-inflammatory or anti-cancer activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications in the thiophene ring or sulfonamide group can significantly affect the compound's potency and selectivity. For example:
- Substituent Variations : Altering the substituents on the thiophene ring has been shown to enhance biological activity, as evidenced by studies on related sulfonamide compounds that demonstrated improved potency against various cancer cell lines .
Table 1: Biological Activity Summary
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Enzyme inhibition | PI3K | 0.1 | |
| Cell cycle arrest | MDA-MB-231 cells | 1.0 | |
| Receptor binding | SHIP1 | 0.05 |
Case Studies
- Anti-Cancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). These studies indicate that the compound can induce cell cycle arrest at the G2/M phase, suggesting its potential as an anti-cancer agent .
- Inflammatory Disorders : Research into the modulation of SHIP1 activity has highlighted the role of this enzyme in inflammatory processes. Compounds that activate SHIP1 have shown promise in reducing inflammation in models of Alzheimer's disease, indicating that similar sulfonamide compounds could have therapeutic applications in neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
